1-(2-Methylpyridin-4-YL)ethanamine

Description

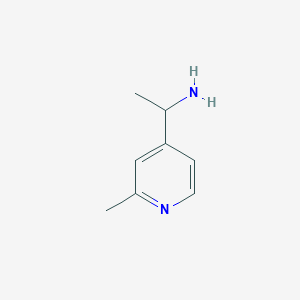

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-methylpyridin-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-5-8(7(2)9)3-4-10-6/h3-5,7H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALYOUZSNROLAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114919-76-5 | |

| Record name | 1-(2-methylpyridin-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Pivotal Role of Pyridine Containing Amine Scaffolds in Modern Chemical Science

The pyridine (B92270) ring, a nitrogen-bearing heterocycle, is a cornerstone of modern medicinal chemistry, found in over 7,000 existing drug molecules. rsc.org Its prevalence stems from its characteristic chemical properties, including basicity, solubility, and the ability to form hydrogen bonds. rsc.orgnih.gov These attributes make the pyridine scaffold a "privileged" structure in drug discovery, meaning it is a recurring motif in a diverse range of FDA-approved drugs. rsc.orgresearchgate.net The nitrogen atom in the ring allows for modifications that can enhance a molecule's solubility and bioavailability, crucial properties for effective pharmaceuticals. researchgate.net

Pyridine derivatives are not only synthesized in the lab but are also found in nature in compounds like alkaloids, niacin, and pyridoxine. nih.gov Their applications are vast, serving as precursors for pharmaceuticals and agrochemicals. rsc.org In drug design, replacing other ring structures like benzene (B151609) with a pyridine moiety can significantly improve a compound's properties. rsc.org The versatility of the pyridine scaffold allows for its incorporation into a wide array of therapeutic agents, including those with antimicrobial, antiviral, and anticancer activities. nih.govresearchgate.net

The Interdisciplinary Importance of Ethanamine Derivatives

The ethanamine (or ethylamine) side chain is another crucial component that imparts significant functionality to molecules. Ethanamine is a primary alkyl amine that is widely utilized in organic synthesis and the chemical industry. nih.gov Derivatives of ethanamine are integral to numerous biologically active compounds and are investigated across various scientific disciplines.

In medicinal chemistry, for instance, ethanamine derivatives are explored for their potential as psychotropic drugs, antidepressants, and treatments for neurodegenerative conditions like Parkinson's and Alzheimer's diseases. biosynth.com The structural motif of a phenethylamine, a related structure, is found in ligands for a range of biological targets, including adenosine (B11128) and dopamine (B1211576) receptors, highlighting the importance of the ethylamine (B1201723) backbone in interacting with physiological systems. google.com Furthermore, the incorporation of an amine group provides a reactive handle for further chemical modifications, allowing for the synthesis of vast libraries of compounds for screening and drug discovery.

Comprehensive Research Directions for 1 2 Methylpyridin 4 Yl Ethanamine

Direct Synthesis of this compound

The direct synthesis of the chiral amine this compound can be efficiently achieved through the asymmetric reduction of the corresponding ketone, 4-acetyl-2-methylpyridine (B1321041). This transformation is pivotal in establishing the stereochemistry at the benzylic position.

Exploration of Stereo- and Regioselective Synthetic Routes

The primary route to enantiomerically enriched this compound involves the asymmetric reduction of 4-acetyl-2-methylpyridine. This can be accomplished using various methodologies, including catalytic transfer hydrogenation and reduction with chiral boranes.

Asymmetric Transfer Hydrogenation: This method employs a metal catalyst and a chiral ligand to transfer hydrogen from a hydrogen donor (e.g., isopropanol (B130326), formic acid) to the ketone. Ruthenium and rhodium complexes with chiral diamine or amino alcohol ligands are commonly used. The choice of catalyst and ligand is crucial for achieving high enantioselectivity.

Enantioselective Reduction with Chiral Boranes: Reagents such as those derived from α-pinene (e.g., Alpine-Borane®) or amino acids (e.g., CBS catalysts) can effectively reduce prochiral ketones to chiral alcohols with high enantiomeric excess. The resulting chiral alcohol can then be converted to the amine via methods like the Mitsunobu reaction or by activation of the hydroxyl group followed by nucleophilic substitution with an amine source.

A key challenge in the synthesis is controlling regioselectivity, particularly when modifying the pyridine ring. The electronic nature of the pyridine ring, with its electron-deficient character, and the directing effects of the existing substituents (the methyl and the ethylamine (B1201723) groups) must be carefully considered for any subsequent functionalization.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and stereoselectivity of the asymmetric reduction of 4-acetyl-2-methylpyridine are highly dependent on the reaction conditions. Key parameters for optimization include the choice of catalyst, ligand, solvent, temperature, and the hydrogen source for transfer hydrogenation.

For instance, in asymmetric transfer hydrogenation, the catalyst loading, the molar ratio of substrate to catalyst, and the nature of the base used as a co-catalyst can significantly impact both the conversion and the enantiomeric excess (ee). Solvents can also play a crucial role, with polar aprotic solvents like dichloromethane (B109758) or coordinating solvents like isopropanol often being favored.

Below is a table summarizing representative catalyst systems and conditions for the asymmetric reduction of related aryl ketones, which can be adapted for 4-acetyl-2-methylpyridine.

| Catalyst System | Ligand | Hydrogen Donor | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |

| [RuCl(p-cymene)]2 | (S,S)-TsDPEN | HCOOH/NEt3 | - | CH2Cl2 | 28 | 95 | 98 (R) |

| Rh(cod)Cl2 | (R)-BINAP | H2 (50 atm) | - | Methanol (B129727) | 25 | >99 | 92 (S) |

| CBS-oxazaborolidine | - | BH3·SMe2 | - | THF | -20 | 90 | 96 (S) |

This data is representative for asymmetric reduction of aryl ketones and serves as a starting point for the optimization of 4-acetyl-2-methylpyridine reduction.

Derivatization Strategies for Expanding Molecular Diversity

The structural framework of this compound offers multiple sites for modification, allowing for the generation of a diverse library of analogs. These modifications can be broadly categorized into functionalization of the pyridine ring and modifications at the ethanamine side chain.

Functionalization of the Pyridine Ring

The pyridine ring can be functionalized at several positions, though the electronic properties of the ring and the directing effects of the existing substituents will influence the regioselectivity of these reactions.

Electrophilic Halogenation: Direct halogenation of the pyridine ring can be challenging due to its electron-deficient nature. However, under forcing conditions or by using N-oxide derivatives, halogenation can be achieved. For instance, bromination of 4-aminopyridine (B3432731) derivatives has been shown to occur, providing a handle for further cross-coupling reactions. acs.org

Directed ortho-Metalation (DoM): The substituents on the pyridine ring can act as directing groups for metalation. While the amino group of the ethanamine side chain can direct lithiation to the C5 position, the methyl group can direct it to the C3 position. Competition between these directing groups would need to be carefully managed through the choice of base and reaction conditions. mdma.chharvard.eduorganic-chemistry.orgwikipedia.orgbaranlab.orgnih.gov

| Reaction | Reagent | Position of Functionalization |

| Bromination | Br2 | C3 or C5 |

| Directed ortho-Metalation | n-BuLi/TMEDA | C3 or C5 |

Modifications at the Ethanamine Side Chain

The primary amine of the ethanamine side chain is a versatile functional group that can be readily modified.

N-Alkylation: The primary amine can be alkylated using alkyl halides in the presence of a base. To avoid over-alkylation, reductive amination with aldehydes or ketones is a more controlled method. Phase-transfer catalysis can also be employed for efficient N-alkylation. researchgate.netyoutube.comresearchgate.net

N-Acylation: The amine readily reacts with acyl chlorides or anhydrides in the presence of a base (like pyridine or triethylamine) to form amides. This reaction is generally high-yielding and provides a straightforward way to introduce a wide variety of functional groups. researchgate.netgoogle.comhud.ac.ukchemguide.co.uk

| Reaction | Reagent | Product Type |

| N-Alkylation | Alkyl Halide / Base | Secondary or Tertiary Amine |

| Reductive Amination | Aldehyde or Ketone / Reducing Agent | Secondary or Tertiary Amine |

| N-Acylation | Acyl Chloride / Base | Amide |

Synthesis of Pyrido[4,3-b]carbazole Derivatives

Pyrido[4,3-b]carbazoles are a class of compounds with significant biological activity. This compound can serve as a key precursor for the synthesis of these tricyclic systems through the Pictet-Spengler reaction . wikipedia.orgcommonorganicchemistry.comnih.govjk-sci.comnrochemistry.comnih.gov

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an imine, which then undergoes an intramolecular electrophilic substitution to form the carbazole (B46965) ring system. In this case, the pyridine ring of this compound acts as the "aryl" component. The reaction is typically catalyzed by a Brønsted or Lewis acid.

The general reaction scheme is as follows:

Imine Formation: this compound reacts with an aldehyde (R-CHO) to form a Schiff base.

Cyclization: Under acidic conditions, the pyridine ring attacks the iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of the tetrahydro-γ-carboline ring system.

Aromatization: The resulting tetrahydro-γ-carboline can be aromatized to the corresponding pyrido[4,3-b]carbazole.

The choice of aldehyde and the reaction conditions will determine the substitution pattern on the newly formed carbazole ring.

| Aldehyde/Ketone | Acid Catalyst | Product |

| Formaldehyde | TFA | Tetrahydro-γ-carboline |

| Benzaldehyde | HCl | 1-Phenyl-tetrahydro-γ-carboline |

Incorporation into Complex Heterocyclic Systems (e.g., Pyrazine, Pyrimidine (B1678525), Piperidine (B6355638) Scaffolds)

The structural motif of this compound serves as a valuable building block for the synthesis of more complex heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. The primary amine and the pyridine ring offer multiple points for chemical modification and annulation reactions, allowing for its incorporation into diverse scaffolds such as pyrimidines and piperidines.

Pyrimidine Systems: The ethanamine side chain can be involved in cyclization reactions to form pyrimidine rings. For instance, derivatives like N-ethyl-1-(2-methylpyrimidin-4-yl)ethanamine feature a pyrimidine core attached to the ethanamine nitrogen. nih.gov The synthesis of such compounds often involves the reaction of a substituted aminopyridine precursor with a suitable 1,3-dicarbonyl compound or its equivalent. The construction of 2-(pyridin-2-yl) pyrimidine derivatives, for example, highlights the general strategies used, where a pyridine-containing amidine or a related precursor reacts with a three-carbon component to yield the pyrimidine ring. mdpi.com

Piperidine Scaffolds: The pyridine ring of this compound and its analogs can be reduced to the corresponding piperidine structure. Catalytic hydrogenation is the most common method to achieve this transformation, converting the aromatic pyridine into a saturated piperidine ring. researchgate.netmdpi.com This creates molecules such as 2-(1-methylpiperidin-4-yl)ethanamine. sigmaaldrich.com The resulting piperidine-ethanamine scaffold combines the conformational flexibility of the piperidine ring with the reactive primary amine, making it a versatile intermediate for further functionalization.

The table below summarizes examples of complex heterocyclic systems derived from or related to pyridyl-ethanamine structures.

| Precursor/Analog | Resulting Heterocyclic System | Key Transformation |

| Pyridine-4-carbonitrile | 4-Piperidylmethylamine | Catalytic Hydrogenation mdpi.com |

| 2-(2-Aminoethyl)pyridine | (2-AEP)₂PbI₄ Hybrid Perovskite | Self-assembly with lead iodide acs.org |

| Substituted Pyridine | 2-Amino-4-methylpyridine (B118599) derivatives | Multi-step synthesis nih.govgoogle.com |

| Pyridyl precursor | N-ethyl-1-(2-methylpyrimidin-4-yl)ethanamine | Cyclization/Condensation nih.gov |

| Furfural (B47365) (biomass-derived) | Piperidine | Reductive amination and ring rearrangement nih.gov |

Novel Synthetic Methodologies for Related Pyridyl-Ethanamine Structures

The development of efficient and selective methods for the synthesis of pyridyl-ethanamines is an active area of research, driven by the prevalence of this moiety in functional molecules.

Catalytic Hydrogenation and Amination Approaches

Catalytic hydrogenation and reductive amination are cornerstone technologies for the synthesis of pyridyl-ethanamine structures. These methods offer high efficiency and are amenable to producing chiral amines. rsc.org

Catalytic Hydrogenation: This method is widely used for the synthesis of both pyridyl- and piperidyl-amines from nitrile precursors. For example, the liquid-phase heterogeneous catalytic hydrogenation of 4-pyridinecarbonitrile using a Palladium-on-carbon (Pd/C) catalyst can yield both the partially hydrogenated 4-pyridylmethylamine and the fully saturated 4-piperidylmethylamine, depending on the reaction conditions. mdpi.com The hydrogenation of pyridine rings to piperidines is a well-established process, with various homogeneous and heterogeneous catalysts, including those based on cobalt, nickel, and precious metals, being effective. researchgate.net

Catalytic Reductive Amination: This powerful technique involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent, typically hydrogen gas and a metal catalyst. rsc.org For the synthesis of this compound, this would involve the reductive amination of 1-(2-methylpyridin-4-yl)ethan-1-one with ammonia (B1221849). This approach is highly versatile for creating primary, secondary, and tertiary amines.

Direct Amination: Recent advances have focused on the direct C-H amination of the pyridine ring. A notable method allows for the C4-selective amination of pyridines via a nucleophilic substitution of hydrogen (SNH). This process proceeds through a 4-pyridyl pyridinium (B92312) salt intermediate, which then reacts with aqueous ammonia to furnish the 4-aminopyridine product without the need for intermediate isolation. nih.gov While this method yields aminopyridines rather than aminoethyl-pyridines, it represents a significant step towards the direct functionalization of the pyridine core.

The following table details various catalytic approaches to synthesizing related amine structures.

| Starting Material | Product | Catalyst/Reagent | Method |

| (2-pyridyl)dehydroamino acid derivatives | (2-pyridyl)alanines | (R,R)-[Rh(Et-DUPHOS)(COD)]BF₄ | Asymmetric Hydrogenation nih.gov |

| 4-Pyridinecarbonitrile | 4-Pyridylmethylamine / 4-Piperidylmethylamine | 10% Pd/C, H₂ | Catalytic Hydrogenation mdpi.com |

| Pyridines | 4-Aminopyridines | External Pyridine Reagents, Aqueous Ammonia | C4-Selective SNH Amination nih.gov |

| Quinolines and N-heteroarenes | N-heterocyclic products | Nanolayered cobalt-molybdenum sulfide | Catalytic Hydrogenation researchgate.net |

| Furfural, NH₃, H₂ | Piperidine | Ru₁CoNP/HAP surface single-atom alloy | Reductive Amination/Rearrangement nih.gov |

Multicomponent Reactions Incorporating this compound Precursors

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy. frontiersin.org Precursors to this compound, such as 2-methyl-4-acetylpyridine or other functionalized pyridines, are ideal candidates for incorporation into MCRs to rapidly build molecular complexity.

Several classical and modern MCRs are applicable:

Strecker Reaction: This reaction combines an aldehyde or ketone (e.g., 1-(2-methylpyridin-4-yl)ethan-1-one), an amine, and a cyanide source to produce α-amino nitriles, which can be hydrolyzed to α-amino acids. nih.gov

Ugi Reaction: This four-component reaction involves a ketone, an amine, an isocyanide, and a carboxylic acid to form a dipeptide-like scaffold. Using a precursor ketone would directly incorporate the 2-methylpyridin-4-yl moiety into a complex structure. nih.gov

Doebner Reaction: This reaction synthesizes quinoline-4-carboxylic acids from anilines, an aldehyde, and pyruvic acid. While not directly using a pyridine precursor, it exemplifies how MCRs can construct N-heterocycles. nih.gov

A one-pot, four-component reaction for synthesizing novel pyridines has been described, involving the treatment of a formylphenyl derivative, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297). nih.gov This highlights the potential for MCRs to construct the pyridine ring itself, which could be a pathway to precursors of the target molecule.

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.com These principles are increasingly being applied to the synthesis of pyridine derivatives.

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a green chemistry tool, often leading to shorter reaction times, higher yields, and purer products compared to conventional heating. nih.gov This has been successfully applied to the multicomponent synthesis of pyridine derivatives.

Flow Chemistry: Continuous flow synthesis offers enhanced safety, better process control, and easier scalability compared to traditional batch reactions. A flow synthesis of 2-methylpyridines has been developed using a packed column of Raney® nickel, providing a greener alternative to conventional batch protocols. mdpi.com This methodology avoids the use of high-boiling-point solvents and simplifies product isolation.

Biocatalysis and Renewable Feedstocks: The use of enzymes (biocatalysis) and starting materials derived from biomass are key tenets of sustainable chemistry. rsc.org A significant breakthrough is the synthesis of piperidine from furfural, a platform chemical derived from biomass. nih.gov This process uses a novel surface single-atom alloy catalyst and proceeds through reductive amination and ring rearrangement, providing a sustainable route to the saturated piperidine core.

Novel Catalytic Systems: Research into new, more sustainable catalysts is ongoing. This includes the development of catalysts based on abundant materials, such as kaolin, for the gas-phase synthesis of methylpyridines from acetylene (B1199291) and ammonia. semanticscholar.org Such catalysts could reduce reliance on expensive and less environmentally benign heavy metal catalysts.

| Green Chemistry Approach | Specific Example/Method | Advantages |

| Microwave Irradiation | One-pot, four-component synthesis of pyridine derivatives nih.gov | Shorter reaction times, higher yields, low cost |

| Continuous Flow Synthesis | α-methylation of pyridines using a packed Raney® Nickel column mdpi.com | High selectivity, greener than batch protocols |

| Renewable Feedstocks | Synthesis of piperidine from biomass-derived furfural nih.gov | Reduces reliance on fossil fuels |

| Biocatalysis | Continuous flow synthesis of esters using immobilized lipase (B570770) rsc.org | High activity, stability, and recyclability of catalyst |

| Novel Catalysts | Synthesis of methylpyridines using CdO-kaolin catalysts semanticscholar.org | Utilizes locally available, abundant materials |

Intramolecular Reactivity Patterns and Functional Group Interconversions

The spatial relationship between the amino group and the pyridine ring in this compound can facilitate intramolecular interactions. While strong intramolecular cyclizations are not commonly reported for this specific compound, the potential for hydrogen bonding between the amine's protons and the pyridine nitrogen exists. Such interactions can influence the compound's conformation and reactivity. rsc.orgnih.govresearchgate.netmdpi.com

Functional group interconversions of the primary amine are key reactions for this molecule. For instance, the amine can be transformed into other nitrogen-containing functionalities. Although not specifically documented for this compound, analogous primary amines can undergo reactions such as:

Oxidation: Oxidation of the primary amine could potentially lead to the corresponding oxime or nitro compound, though this would require specific reagents to avoid side reactions on the pyridine ring.

Conversion to Azides: The primary amine can be converted to an azide (B81097) (N₃) group through diazotization followed by substitution with an azide salt. This azide can then be used in various subsequent reactions, such as click chemistry or reduction back to the amine. acs.org

Reductive Amination: While the compound itself is a product of reductive amination, the primary amine can be further reacted with aldehydes or ketones under reductive conditions to yield secondary or tertiary amines.

The methyl group on the pyridine ring is generally less reactive but can potentially undergo oxidation to a carboxylic acid under harsh conditions, or be involved in condensation reactions if activated.

Intermolecular Reactions and Derivative Formation

This compound readily participates in a variety of intermolecular reactions, leading to the formation of a wide array of derivatives. The primary amine is the main site of reactivity in many of these transformations.

N-Acylation and N-Alkylation: The primary amine can be easily acylated using acyl chlorides or anhydrides to form the corresponding amides. Similarly, N-alkylation with alkyl halides can produce secondary and tertiary amines. These reactions are fundamental in modifying the compound's properties and for building more complex molecular architectures.

Schiff Base Formation: A characteristic reaction of the primary amine is its condensation with aldehydes and ketones to form Schiff bases (imines). wikipedia.orgresearchgate.neteijppr.comresearchgate.netnih.gov This reaction is typically reversible and acid-catalyzed. The resulting imine can be a stable final product or an intermediate that can be reduced to a stable secondary amine.

| Reactant | Product Type | General Reaction Conditions |

| Acyl Halide/Anhydride (B1165640) | Amide | Base (e.g., triethylamine, pyridine) in an inert solvent |

| Alkyl Halide | Secondary/Tertiary Amine | Base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) |

| Aldehyde/Ketone | Schiff Base (Imine) | Acid or base catalysis, often with removal of water |

Table 1: Common Intermolecular Reactions and Derivative Formations.

Role of the Pyridine Nitrogen in Coordination Chemistry

The pyridine nitrogen atom of this compound possesses a lone pair of electrons, making it an excellent coordination site for metal ions. The presence of the additional amino group on the side chain allows this compound to act as a bidentate ligand, binding to a metal center through both the pyridine nitrogen and the amino nitrogen. ekb.egresearchgate.net

This compound and its derivatives are valuable ligands in coordination chemistry. The ability to modify the amine group through reactions like those described in section 3.2 allows for the fine-tuning of the ligand's steric and electronic properties. This, in turn, influences the geometry, stability, and reactivity of the resulting metal complexes. rsc.orgnih.gov

For example, the formation of Schiff base derivatives of this compound can create multidentate ligands that can form stable complexes with a variety of transition metals, including copper, nickel, cobalt, and zinc. ekb.egnajah.edu The stereochemistry of the ligand, particularly if chiral, can be used to induce asymmetry at the metal center, which is crucial for asymmetric catalysis. acs.org

| Metal Ion | Potential Coordination Geometry | Ligand Binding Mode |

| Cu(II) | Tetrahedral, Square Planar, Octahedral | Bidentate (Npyridine, Namine) |

| Ni(II) | Square Planar, Octahedral | Bidentate (Npyridine, Namine) |

| Zn(II) | Tetrahedral | Bidentate (Npyridine, Namine) |

| Ag(I) | Linear, Trigonal | Monodentate or Bridging |

Table 2: Potential Coordination of this compound with Various Metal Ions. mdpi.com

Metal complexes incorporating aminopyridine-type ligands have shown significant promise in various catalytic applications. While specific catalytic studies on complexes of this compound are not widely reported, the broader class of aminopyridine complexes has been investigated in several important transformations. ekb.egresearchgate.netrsc.orgnih.govresearchgate.net

These complexes have been explored as catalysts for:

Polymerization Reactions: Group IV metal complexes with aminopyridinato ligands have been used as catalysts for olefin polymerization. The ligand structure plays a crucial role in determining the activity of the catalyst and the properties of the resulting polymer. researchgate.net

Oxidation and Reduction Reactions: The redox-active nature of some transition metals, when complexed with these ligands, can be harnessed for catalytic oxidation or reduction processes.

Cross-Coupling Reactions: Palladium and nickel complexes are widely used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Aminopyridine ligands can stabilize the metal center and influence the efficiency and selectivity of these reactions.

The catalytic activity of a Ni(II) complex with 4-aminopyridine for the degradation of organic dyes demonstrates the potential of such complexes in environmental remediation. ekb.eg

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

Detailed kinetic and thermodynamic studies on the reactions of this compound are not extensively available in the public domain. However, the principles of such analyses can be applied to its key transformations.

For a typical Schiff base formation , kinetic studies would involve monitoring the concentration of reactants and products over time, often using spectroscopic methods like UV-Vis or NMR. eijppr.com The rate law for the reaction could be determined, which would provide insights into the reaction mechanism. For example, determining the order of the reaction with respect to the amine, the carbonyl compound, and the acid catalyst would elucidate their roles in the rate-determining step. researchgate.net

Thermodynamic analysis of these reactions would involve measuring the equilibrium constant (Keq) to determine the Gibbs free energy change (ΔG), which indicates the spontaneity of the reaction. The enthalpy (ΔH) and entropy (ΔS) changes could be determined by studying the temperature dependence of the equilibrium constant, providing a more complete thermodynamic profile of the reaction.

| Parameter | Method of Determination | Information Gained |

| Rate Constant (k) | Monitoring concentration changes over time | Speed of the reaction |

| Reaction Order | Varying initial concentrations of reactants | Dependence of rate on reactant concentrations |

| Activation Energy (Ea) | Studying the effect of temperature on the rate constant | Minimum energy required for reaction |

| Enthalpy Change (ΔH) | Calorimetry or van't Hoff plot | Heat absorbed or released during the reaction |

| Entropy Change (ΔS) | van't Hoff plot | Change in disorder of the system |

| Gibbs Free Energy Change (ΔG) | From Keq or ΔH and ΔS | Spontaneity of the reaction |

Table 3: Key Parameters in Kinetic and Thermodynamic Analyses.

Computational Chemistry and Theoretical Modeling of 1 2 Methylpyridin 4 Yl Ethanamine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the molecular properties of organic compounds like 1-(2-methylpyridin-4-yl)ethanamine.

A fundamental step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For this compound, this would involve using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G*) to find the lowest energy conformation. This process yields key data on bond lengths, bond angles, and dihedral angles.

The electronic structure analysis would provide insights into the distribution of electrons within the molecule. This includes the generation of molecular electrostatic potential (MEP) maps, which visualize the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Predicted Value (Å/°) |

| C-C (ethyl) | ~1.54 |

| C-N (amine) | ~1.47 |

| C-C (pyridine ring) | ~1.39 |

| C-N (pyridine ring) | ~1.34 |

| C-C-N (amine angle) | ~109.5 |

| Pyridine (B92270) Ring Angles | ~120 |

Note: These are estimated values based on standard bond lengths and angles for similar chemical motifs.

DFT calculations can predict various spectroscopic parameters, which can be compared with experimental data for validation. For this compound, this would include:

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign experimental IR spectra. Key vibrational modes would include N-H stretching of the amine group, C-H stretching of the methyl and ethyl groups, and characteristic ring vibrations of the pyridine moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C atoms can be predicted. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information on the electronic transitions, such as the wavelengths of maximum absorption (λmax).

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.netnih.gov From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. edu.krdphyschemres.org

Table 2: Hypothetical Frontier Molecular Orbital and Reactivity Descriptor Data for this compound

| Parameter | Definition | Hypothetical Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to 0.0 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.5 to 6.5 |

| Ionization Potential (I) | -E(HOMO) | 5.5 to 6.5 |

| Electron Affinity (A) | -E(LUMO) | 0.0 to 1.0 |

| Electronegativity (χ) | (I+A)/2 | 2.75 to 3.75 |

| Chemical Hardness (η) | (I-A)/2 | 2.25 to 3.25 |

Note: These values represent a plausible range for a molecule of this type based on general principles of organic electronics.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov This approach would allow for the investigation of the dynamic behavior of this compound.

This compound has rotational freedom around the single bond connecting the ethylamine (B1201723) side chain to the pyridine ring. MD simulations can explore the different possible conformations of the molecule and their relative stabilities. By simulating the molecule's movement over a period of time, researchers can identify the most populated conformational states and the energy barriers between them. This provides a dynamic picture of the molecule's flexibility, which is crucial for understanding its interactions with other molecules.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to study these effects. By placing the this compound molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent), one can observe how the solvent molecules arrange themselves around the solute.

This analysis would reveal information about the formation of hydrogen bonds between the amine group and water molecules, as well as other non-covalent interactions. The radial distribution function (RDF) can be calculated to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, providing detailed insight into the solvation shell structure. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) models are computational methods that aim to correlate the chemical structure of compounds with their biological activities. These models are instrumental in predicting the activity of new molecules, thereby guiding drug discovery and development.

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific QSAR studies conducted on this compound. While QSAR models have been developed for various pyridine and bipyridine derivatives to predict properties such as anticancer activity, no such models have been specifically reported for this compound. The development of a QSAR model for this compound would necessitate a dataset of structurally related compounds with measured biological activities. This would allow for the identification of molecular descriptors that are critical for its biological function.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and a protein at the atomic level.

Ligand-Protein Interaction Prediction

Specific molecular docking studies detailing the ligand-protein interactions of this compound are not available in the current body of scientific literature. Such studies would require the identification of a specific protein target for this compound. Once a target is identified, docking simulations could predict the binding mode and key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Binding Affinity Estimation and Active Site Analysis

The estimation of binding affinity and the analysis of the active site are crucial components of molecular docking studies. These analyses provide quantitative predictions of the binding strength and a detailed understanding of the key amino acid residues involved in the interaction.

There is currently no publicly available data from molecular docking studies that estimate the binding affinity or analyze the active site interactions of this compound with any specific protein target. To perform such an analysis, a relevant protein structure would need to be selected, and computational docking and scoring functions would be employed to calculate the binding energy and identify critical residues within the binding pocket.

Reaction Mechanism Elucidation through Computational Pathways

Computational chemistry provides powerful tools to elucidate reaction mechanisms by mapping out the potential energy surface of a chemical reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies.

A search of the available scientific literature indicates that no computational studies have been published that elucidate the reaction mechanisms involving this compound. Theoretical investigations could, for example, explore the mechanisms of its synthesis or its metabolic pathways. Such studies would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the electronic structure and energetics of the reacting species along the reaction coordinate.

Biological and Pharmacological Investigations of 1 2 Methylpyridin 4 Yl Ethanamine and Its Analogs

Anticancer and Cytostatic Activities

The pyridine (B92270) scaffold is a common feature in many compounds with demonstrated anticancer and cytostatic effects. nih.govnih.gov These activities are often attributed to various mechanisms, including the inhibition of kinases, disruption of cellular signaling pathways, and induction of programmed cell death. nih.govnih.govnih.gov

In Vitro Efficacy in Various Cancer Cell Lines

There is no publicly available data on the in vitro efficacy of 1-(2-Methylpyridin-4-YL)ethanamine or its close analogs against any cancer cell lines. Studies on other pyridine derivatives have shown a range of cytotoxic activities, but these findings cannot be directly extrapolated to the specific compound . nih.govnih.gov

Elucidation of Molecular Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest)

The molecular mechanisms of action for this compound remain uninvestigated in the available literature. General mechanisms for other anticancer compounds include the induction of apoptosis (programmed cell death) and the arrest of the cell cycle at various phases, preventing cancer cell proliferation. mit.edunih.gov Without specific research, it is not possible to determine if this compound employs these or other mechanisms.

Target Identification and Validation (e.g., Kinase Inhibition like PDK1, GSK-3)

While various pyridine-containing compounds have been identified as inhibitors of kinases such as 3-phosphoinositide-dependent protein kinase 1 (PDK1) and glycogen (B147801) synthase kinase-3 (GSK-3), there are no studies specifically linking this compound to the inhibition of these or any other protein targets. nih.govnih.govnih.gov Kinase inhibition is a critical area of cancer research, and the identification of specific molecular targets is essential for drug development. nih.govpromega.com

Structure-Activity Relationships for Enhanced Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. Such studies involve synthesizing and testing a series of related compounds to understand how chemical modifications influence biological activity. nih.govresearchgate.net There are no published SAR studies for analogs of this compound.

Antimicrobial Properties

The pyridine nucleus is also a key component in some antimicrobial agents. mdpi.comnih.govnih.gov The antimicrobial activity of such compounds can vary significantly based on their specific chemical structures.

Antibacterial Spectrum Against Gram-Positive and Gram-Negative Organisms

No data is available in the public domain regarding the antibacterial spectrum of this compound against either Gram-positive or Gram-negative bacteria. Research on other pyridine derivatives has shown activity against various bacterial strains, but these results are not specific to the compound of interest. mdpi.comnih.govnih.gov

Antifungal Efficacy Against Pathogenic Fungi

The therapeutic potential of pyridine derivatives extends to combating fungal infections. Analogs of this compound have been synthesized and evaluated for their effectiveness against a range of human and plant pathogenic fungi. Research has demonstrated that certain hybrid pyridine compounds exhibit considerable antifungal properties.

For instance, studies on hybrid bis-(imidazole/benzimidazole)-pyridine salts have shown promising results. The antifungal activity, determined by the disk diffusion method, revealed significant zones of inhibition against various fungal strains. One study highlighted a bis-(imidazole)-pyridine hybrid that demonstrated excellent activity against Candida parapsilosis and Rhodotorula sp., with inhibition zones equal to or greater than the control drug, fluconazole (B54011). nih.gov The minimum inhibitory concentration (MIC) for these compounds, which is the lowest concentration needed to prevent visible growth, was found to be as low as 3.9 µg/mL for some derivatives against specific strains like Candida albicans. nih.gov

Similarly, nicotinic acid derivatives, which share the core pyridine structure, have been shown to be active against fungi such as C. albicans and Aspergillus niger. nih.gov The inclusion of specific chemical groups, such as nitro and dimethoxy substituents, on the pyridine ring appears to enhance this antifungal potency. nih.gov Further research into 1,2,4-triazole (B32235) hybrids incorporating a pyridine scaffold also indicates potent activity, with some compounds showing MIC values comparable to fluconazole against A. niger and C. albicans. nih.gov

Table 1: Antifungal Activity of Pyridine Analogs

| Fungal Strain | Compound Type | Measurement | Result | Reference |

|---|---|---|---|---|

| Candida albicans | bis-(imidazole)-pyridine hybrid | MIC | 3.9 µg/mL | nih.gov |

| Rhodotorula sp. | bis-(benzimidazole)-pyridine hybrid | MIC | 3.9 µg/mL | nih.gov |

| Candida parapsilosis | bis-(imidazole)-pyridine hybrid | Inhibition Zone | 20 mm | nih.gov |

| Aspergillus niger | 1,2,4-triazole-pyridine hybrid | MIC | 11.7 µM | nih.gov |

| Escherichia coli | Nicotinic acid derivative | MIC | 0.0195 mg/mL | nih.gov |

Investigation of Bactericidal versus Bacteriostatic Mechanisms

Understanding whether a compound kills bacteria (bactericidal) or merely inhibits their growth (bacteriostatic) is fundamental to antimicrobial research. nih.govresearchgate.net This distinction is typically determined by comparing the minimum inhibitory concentration (MIC) with the minimum bactericidal concentration (MBC). A compound is generally considered bactericidal if the MBC/MIC ratio is ≤4, and bacteriostatic if the ratio is >4. nih.gov

Bacteriostatic agents often work by reversibly inhibiting essential processes like protein synthesis or metabolic pathways, giving the host's immune system time to clear the infection. microbe-investigations.com In contrast, bactericidal agents typically cause irreversible damage to critical structures like the cell wall or DNA. researchgate.netmicrobe-investigations.com

Research on pyridine derivatives has indicated that they can exhibit bactericidal activity. For example, 2,4-disubstituted pyridine derivatives have shown significant bactericidal effects against Mycobacterium tuberculosis, including strains located within human macrophages and those forming biofilms. frontiersin.org The mechanism for some pyridine compounds involves irreversible interaction with the bacterial cell wall, leading to apoptosis. nih.gov This direct killing action is a hallmark of bactericidal compounds.

Modulation of Microbial Virulence Factors

An emerging antimicrobial strategy involves targeting virulence factors—the tools that pathogens use to cause disease—rather than killing the microbe directly. nih.gov This approach may reduce the selective pressure that drives antibiotic resistance. nih.gov Virulence factors can include toxins, adhesion molecules, and systems for nutrient acquisition or evasion of the host immune system.

Analogs of this compound have been shown to modulate the expression of such factors. In studies involving M. tuberculosis, subinhibitory concentrations of 2,4-disubstituted pyridine derivatives were found to induce the production of several virulence-associated proteins. frontiersin.org Furthermore, resistance to these compounds was linked to mutations in the mmpR5 gene, which regulates an efflux pump (MmpS5-MmpL5). frontiersin.org Efflux pumps are a known virulence mechanism, as they can expel antimicrobial agents from the bacterial cell. This suggests that these pyridine compounds interact with pathways that control microbial virulence. The ability of pathogenic bacteria to regulate their virulence genes upon contact with host cells is a critical step in infection, and compounds that interfere with this process hold therapeutic promise. nih.gov

Neuropharmacological and Central Nervous System (CNS) Activities

Beyond their antimicrobial properties, pyridine-based compounds have been extensively investigated for their effects on the central nervous system.

Receptor Binding Affinity and Selectivity Profiling (e.g., Serotonin (B10506) Receptors)

Analogs of this compound have been identified as potent ligands for various CNS receptors, particularly serotonin (5-HT) receptors. The 5-HT1A receptor subtype is a key target for developing antidepressant and anxiolytic drugs.

Structure-activity relationship studies have aimed to optimize the binding affinity and selectivity of these compounds. For instance, a series of 2-pyridinemethylamine derivatives were synthesized and found to be potent and selective agonists for the 5-HT1A receptor. nih.gov Similarly, modifications to other pyridine-containing molecules have been made to enhance selectivity for 5-HT1A receptors over other receptors, such as α1-adrenergic receptors, to which they might also bind. nih.gov One such analog achieved a 160-fold selectivity for the 5-HT1A site. nih.gov The affinity of these compounds is often quantified by the inhibition constant (Ki) or its logarithmic form (pKi), with lower Ki values indicating higher binding affinity.

Table 2: Receptor Binding Affinity of Pyridine Analogs

| Compound Type | Target Receptor | Affinity (Ki) | Selectivity | Reference |

|---|---|---|---|---|

| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 5-HT1A | 0.4 nM | 160-fold over α1-adrenergic | nih.gov |

| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) | 5-HT1A | 0.6 nM | Nearly equal affinity for α1-adrenergic | nih.gov |

| Pimavanserin | 5-HT2A | pKi = 9.3 | 40-fold over 5-HT2C | jci.org |

Elucidation of Signal Transduction Pathways (e.g., ERK1/2 Phosphorylation, cAMP Modulation, Calcium Mobilization)

The interaction of a compound with a receptor initiates a cascade of intracellular events known as signal transduction. Investigating these pathways helps to elucidate the compound's mechanism of action at a molecular level.

ERK1/2 Phosphorylation: The Extracellular signal-Regulated Kinase (ERK1/2) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. merckmillipore.comsigmaaldrich.com Activation of this pathway involves the phosphorylation of ERK1 and ERK2 proteins. nih.govnih.gov While direct studies on this compound are limited, the activity of its analogs at G protein-coupled receptors like 5-HT1A suggests a potential to modulate this pathway.

cAMP Modulation: Many serotonin receptors, including 5-HT1A, are coupled to the enzyme adenylyl cyclase, which synthesizes cyclic AMP (cAMP), a crucial second messenger. Agonists at 5-HT1A receptors typically inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels. Assays measuring this effect are used to confirm the functional activity of new compounds targeting this receptor. nih.govnih.gov

Calcium Mobilization: Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that regulates numerous cellular functions. Some pyridine-based molecules can influence calcium homeostasis. For example, the related compound 4-aminopyridine (B3432731) has been shown to increase intracellular Ca²⁺ concentrations by triggering its release from internal stores and enhancing its entry from outside the cell. nih.gov This mobilization of calcium is a key signaling event that can be initiated by receptor activation. nih.gov

In Vitro and In Vivo Models for CNS Activity Assessment

To evaluate the CNS activity of new compounds, researchers employ a variety of experimental models.

In Vitro Models: These laboratory-based models use cells to replicate aspects of the CNS environment. A sophisticated example is a myelinating cell culture derived from murine spinal cords, which can be grown on microelectrode arrays (MEAs). nih.gov This setup allows for electrophysiological studies and provides a platform for screening the effects of compounds on neural activity and cell health in a controlled setting. nih.gov

In Vivo Models: Animal models are essential for understanding how a compound behaves in a whole, living organism. For pyridine analogs, researchers have used mouse models of neuroinflammation, induced by lipopolysaccharide (LPS), to assess compound distribution and target engagement using techniques like Positron Emission Tomography (PET). nih.gov In one study, a radiolabeled 2-amino-4-methylpyridine (B118599) analog showed increased uptake in the lungs of LPS-treated mice, corresponding to the site of induced enzyme expression. nih.gov Other in vivo studies have progressed pyridine-based compounds into safety evaluations where CNS-related effects were observed, confirming that these molecules can cross the blood-brain barrier and exert central effects. nih.gov

Other Emerging Biological Activities and Therapeutic Potentials

A thorough review of scientific literature and chemical databases indicates that specific research into the emergent biological activities of this compound and its direct analogs is limited in the public domain. The following sections address the specified areas of inquiry based on the available information.

Anti-fibrotic Effects and Collagen Regulation

Currently, there is a notable absence of published scientific studies specifically investigating the anti-fibrotic properties of this compound or its close analogs. Searches of prominent research databases did not yield any data on the effects of this compound on key markers of fibrosis, such as the expression or deposition of collagen. Consequently, its potential to modulate fibroblast activity or interfere with fibrotic pathways remains an unexplored area of research.

Metabolic Modulation and Related Biochemical Pathways

The role of this compound in metabolic modulation has not been characterized in the available scientific literature. There are no specific studies detailing its interaction with metabolic enzymes, receptors, or biochemical pathways related to conditions such as diabetes, obesity, or other metabolic disorders. Therefore, its potential as a modulator of metabolism is yet to be determined.

Broad-Spectrum Pharmacological Screening and Lead Identification

While the pyridine and ethanamine moieties are present in numerous pharmacologically active compounds, broad-spectrum screening results for this compound have not been published. Its potential as a lead compound for the development of new therapeutics is therefore speculative. Without comprehensive screening data, its broader pharmacological profile, including potential targets and off-target effects, remains unknown. This highlights a gap in the current understanding of the compound's bioactivity and its potential for further drug discovery and development efforts.

Advanced Analytical Methodologies for 1 2 Methylpyridin 4 Yl Ethanamine in Complex Matrices

Chromatographic Separation Techniques

Chromatography remains the cornerstone for the analytical determination of 1-(2-Methylpyridin-4-YL)ethanamine. The choice between High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) depends on the analyte's properties, the complexity of the sample matrix, and the specific analytical goals, such as routine quantification or high-throughput screening.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a highly versatile technique for the analysis of this compound. Due to the compound's basic nature and the presence of a chiral center, reversed-phase and chiral chromatography are the most relevant approaches.

For reversed-phase HPLC, a C18 column is commonly employed with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The addition of an acidic modifier, such as formic acid or trifluoroacetic acid, can improve peak shape by minimizing interactions between the basic amine group and residual silanols on the stationary phase.

Chiral separation is critical for resolving the enantiomers of this compound. This is often achieved using polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP.

Table 1: Illustrative HPLC Parameters for Analysis of Structurally Similar Pyridine (B92270) Ethanamine Derivatives

| Parameter | Reversed-Phase Analysis | Chiral Separation |

|---|---|---|

| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | Acetonitrile:0.1% Formic Acid in Water (30:70, v/v) | n-Hexane:Isopropanol (B130326):Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Column Temperature | 30 °C | 25 °C |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Volume | 10 µL | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself may have limited volatility, GC analysis can be effectively performed following a derivatization step. Derivatization not only increases volatility but also improves thermal stability and chromatographic performance. Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) is a common strategy, converting the primary amine into a less polar and more volatile amide derivative.

The analysis is typically carried out on a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. Detection is commonly achieved using a Flame Ionization Detector (FID) for routine quantification or a Mass Spectrometer (MS) for definitive identification.

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis

UPLC utilizes columns packed with sub-2 µm particles, enabling faster separations and higher resolution compared to conventional HPLC. This makes it an ideal technique for high-throughput analysis of this compound in applications like reaction monitoring or screening of biological samples. The principles of method development are similar to HPLC, but with proportionally higher flow rates and shorter run times. The enhanced sensitivity of UPLC, often coupled with tandem mass spectrometry (MS/MS), allows for very low detection limits.

Capillary Electrophoresis (CE) for High-Resolution Separation

Capillary Electrophoresis offers an alternative and powerful technique for the analysis of this compound, providing extremely high separation efficiency. In its simplest form, Capillary Zone Electrophoresis (CZE), the compound, being a basic substance, will be protonated in an acidic buffer and migrate towards the cathode.

For the separation of its enantiomers, cyclodextrins can be added to the background electrolyte as chiral selectors. The differential inclusion of the enantiomers into the cyclodextrin (B1172386) cavity leads to different electrophoretic mobilities and thus, separation.

Table 2: Example Capillary Electrophoresis Conditions for Chiral Amine Separation

| Parameter | Value |

|---|---|

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5) containing 20 mM sulfated-β-cyclodextrin |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Detection | Diode Array Detector (DAD) at 214 nm |

| Injection | Hydrodynamic injection (50 mbar for 5 s) |

Electrochemical Methods for Detection and Quantification

Electrochemical methods can offer a sensitive and cost-effective approach for the quantification of this compound, provided the pyridine ring or another part of the molecule is electroactive. Voltammetric techniques, such as cyclic voltammetry or differential pulse voltammetry, can be used to study the oxidation or reduction behavior of the compound at an electrode surface (e.g., glassy carbon or boron-doped diamond). For quantitative purposes, a calibration curve can be constructed by plotting the peak current against the concentration of the analyte. These methods can be particularly advantageous when coupled with a separation technique like HPLC (HPLC-EC).

Sample Preparation Strategies for Biological Fluids and Reaction Mixtures

Effective sample preparation is crucial to remove interfering substances and concentrate the analyte before instrumental analysis.

Liquid-Liquid Extraction (LLE): This classic technique involves the partitioning of the analyte between an aqueous sample and an immiscible organic solvent. For a basic compound like this compound, the pH of the aqueous phase is adjusted to be basic (e.g., pH > 9) to ensure the analyte is in its neutral, more organic-soluble form. Solvents like dichloromethane (B109758) or ethyl acetate (B1210297) are commonly used.

Solid-Phase Extraction (SPE): SPE provides a more efficient and selective method for sample cleanup and concentration. For this compound, a cation-exchange SPE sorbent is often suitable. The sample is loaded at a pH where the amine is protonated (cationic), allowing it to bind to the sorbent. Interfering substances are washed away, and the analyte is then eluted with a solvent containing a strong base or a high concentration of a competing cation.

Table 3: General Solid-Phase Extraction Protocol for Basic Compounds from Plasma

| Step | Description |

|---|---|

| Sorbent | Strong Cation Exchange (e.g., benzenesulfonic acid-modified silica) |

| Conditioning | Methanol followed by water |

| Equilibration | pH 6 buffer |

| Sample Loading | Plasma sample diluted with pH 6 buffer |

| Washing | Water, followed by methanol |

| Elution | 5% Ammonium hydroxide (B78521) in methanol |

Validation of Analytical Methods for Accuracy, Precision, and Sensitivity

The validation of an analytical method is a critical process that provides documented evidence that the procedure is fit for its intended use. For the quantification of this compound in complex matrices, such as biological fluids or pharmaceutical formulations, the validation process must assess several key parameters. According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, accuracy, precision, and sensitivity are fundamental to establishing a method's reliability.

Accuracy

Accuracy refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is a measure of the systematic error of a method. For quantitative analysis of this compound, accuracy is typically determined through recovery studies. This involves adding a known amount of the analyte (spiking) to a blank matrix, which is then analyzed. The percentage of the analyte recovered is calculated to assess the method's accuracy.

The procedure is generally performed by analyzing a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The acceptance criterion for recovery is usually within 98.0% to 102.0%, but can be wider for more complex matrices or trace-level analysis.

Table 1: Illustrative Accuracy Data for this compound Analysis

| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) - Mean (n=3) | Recovery (%) |

|---|---|---|---|

| Low (80%) | 8.0 | 7.91 | 98.9 |

| Medium (100%) | 10.0 | 10.05 | 100.5 |

| High (120%) | 12.0 | 11.82 | 98.5 |

Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay Precision): This assesses the precision under the same operating conditions over a short interval of time. It is determined by performing a minimum of nine measurements covering the specified range or by a minimum of six determinations at 100% of the test concentration.

Intermediate Precision (Inter-assay Precision): This expresses the within-laboratory variations, such as different days, different analysts, or different equipment. The study design is similar to repeatability but includes these variations.

The acceptance criterion for precision is typically an RSD of not more than 2%.

Table 2: Illustrative Precision Data for this compound Analysis

| Precision Level | Parameter | Concentration (µg/mL) | Measured Values (n=6) | Mean | Standard Deviation | RSD (%) |

|---|---|---|---|---|---|---|

| Repeatability | Analyst 1, Day 1 | 10.0 | 10.1, 9.9, 10.0, 10.2, 9.8, 10.1 | 10.02 | 0.147 | 1.47 |

| Intermediate Precision | Analyst 2, Day 2 | 10.0 | 10.2, 10.1, 10.3, 9.9, 10.0, 10.2 | 10.12 | 0.147 | 1.45 |

Sensitivity

The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is practically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

Limit of Detection (LOD): This is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. It is commonly determined based on the signal-to-noise ratio, typically a ratio of 3:1.

Limit of Quantitation (LOQ): This is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The LOQ is often established using a signal-to-noise ratio of 10:1.

These parameters are crucial for the analysis of impurities or for trace-level quantification of this compound.

Table 3: Illustrative Sensitivity Data for this compound Analysis

| Parameter | Method | Signal-to-Noise Ratio | Calculated Value (µg/mL) |

|---|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise | 3:1 | 0.05 |

| Limit of Quantitation (LOQ) | Signal-to-Noise | 10:1 | 0.15 |

Q & A

Q. What are the primary synthetic routes for 1-(2-Methylpyridin-4-YL)ethanamine, and how do reaction conditions influence yield?

The compound is commonly synthesized via two routes: (1) reacting 2-methylpyridine with ethylene oxide under mild conditions using a catalyst (e.g., Lewis acids) to form the ethanamine side chain, or (2) reducing 2-(2-Methylpyridin-4-yl)nitroethane with hydrogen gas and a palladium catalyst. Optimizing catalyst choice, temperature (typically 50–80°C), and reaction time (6–12 hours) is critical for achieving yields >80%. Impurities often arise from incomplete reduction or side reactions, necessitating purification via column chromatography or recrystallization .

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly the methyl group (δ ~2.5 ppm) and ethanamine protons (δ ~3.0 ppm). Mass spectrometry (MS) validates molecular weight (136.19 g/mol), while high-performance liquid chromatography (HPLC) assesses purity (>95% required for biological assays). Infrared (IR) spectroscopy identifies amine N-H stretches (~3300 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Q. What are the key chemical properties influencing its reactivity in organic synthesis?

The ethanamine group undergoes nucleophilic substitution (e.g., with alkyl halides) and oxidation (to aldehydes using KMnO₄). The pyridine ring’s electron-withdrawing effect enhances amine basicity (pKa ~9.5), making it a versatile intermediate for forming amides or Schiff bases. Stability studies recommend storage under inert gas at –20°C to prevent oxidation .

Advanced Research Questions

Q. How can positional isomerism in pyridine derivatives affect biological activity?

Compared to isomers like 1-(2-Methylpyridin-3-YL)ethanamine, the 4-pyridyl substitution in this compound alters steric and electronic interactions with biological targets. For example, the 4-position enhances binding to nicotinic acetylcholine receptor subtypes, as shown in neuroprotection assays. Computational docking (e.g., AutoDock Vina) predicts higher binding affinity for the 4-isomer due to optimal hydrogen bonding with Glu148 and Tyr93 residues .

Q. What experimental strategies address contradictions in reported cytotoxicity data across cancer cell lines?

Discrepancies in IC₅₀ values (e.g., 10 µM in HeLa vs. 50 µM in MCF-7) may stem from variations in cell membrane permeability, metabolic activity, or assay conditions (e.g., serum concentration). Standardizing protocols (e.g., MTT assay incubation time, 48 hours) and validating purity via HPLC-MS are critical. Parallel studies using isotopic labeling (e.g., ¹⁴C-ethanamine) can track cellular uptake differences .

Q. How can researchers optimize enantiomeric purity when synthesizing chiral derivatives of this compound?

Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or asymmetric catalysis (e.g., Ru-BINAP complexes) achieves >99% enantiomeric excess (ee). Analytical chiral HPLC (Chiralpak AD-H column) and circular dichroism (CD) spectroscopy validate purity. For derivatives like (R)-1-(3-Fluoro-4-methoxyphenyl)ethanamine, kinetic resolution during enzymatic amidation (e.g., Candida antarctica lipase B) is effective .

Q. What computational methods predict the compound’s metabolic pathways in pharmacokinetic studies?

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) model amine oxidation and pyridine ring hydroxylation. In silico tools like SwissADME predict cytochrome P450-mediated metabolism (CYP3A4 primary enzyme). Experimental validation via LC-MS/MS of rat plasma metabolites identifies N-acetylated and hydroxylated derivatives as major metabolites .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.